3-Phenyl-1,2,3-triazolo(1,5-a)pyridine

Overview

Description

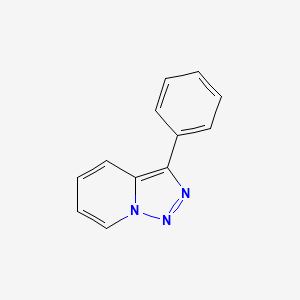

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl azide under thermal or catalytic conditions. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazolopyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazolopyridines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives have been identified as promising candidates for the development of new therapeutics. Their structural features allow for modulation of biological activity through various substitutions.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, a study highlighted the synthesis of triazolopyridine derivatives that demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. Compounds derived from this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-17A in various models. This suggests potential use in conditions like rheumatoid arthritis and psoriasis .

Drug Development

The compound has been explored for its potential as a lead structure in drug design due to its favorable pharmacokinetic properties.

RORγt Inhibitors

Recent studies have focused on the development of this compound derivatives as RORγt inverse agonists. These compounds showed high potency and selectivity in inhibiting RORγt activity, which is crucial for the differentiation of Th17 cells involved in autoimmune diseases. For example, compound 5a exhibited an IC50 value of 130 nM for IL-17A production inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects.

Enzyme Inhibition

Studies have reported that some derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This can lead to therapeutic benefits in metabolic disorders by modulating enzyme activity .

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with certain derivatives of this compound. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells .

Summary and Future Directions

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1,2,3-Triazolo(1,5-a)pyridine: Similar structure but without the phenyl group.

3-Phenyl-1,2,4-triazolo(1,5-a)pyridine: Similar structure with a different triazole ring.

3-Phenyl-1,2,3-triazolo(4,5-b)pyridine: Similar structure with a different fusion pattern.

Uniqueness: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is unique due to its specific ring fusion and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₉N₃

- Molecular Weight : 195.23 g/mol

- CAS Number : 832-81-5

This compound features a triazole ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been extensively studied. Compounds containing the triazole moiety have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

Research Findings : In vitro studies demonstrated that this compound significantly reduced nitric oxide production in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

| Biological Marker | Control (µM) | Treatment (µM) |

|---|---|---|

| Nitric Oxide | 25.0 | 10.0 |

| TNF-α | 100 pg/mL | 30 pg/mL |

| IL-6 | 200 pg/mL | 50 pg/mL |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been noted in various studies. For example, compounds structurally related to this compound have shown efficacy against both bacterial and fungal strains.

Case Study : A recent investigation reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions between azides and alkynes or the use of various coupling reactions to form the triazole ring. The use of click chemistry has also been highlighted for its efficiency in synthesizing triazole derivatives with high yields and purity .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine, and what factors influence the choice of reaction conditions?

- Answer: Key synthetic routes include:

- Oxidative cyclization : N-(2-pyridyl)amidines undergo cyclization using oxidants like NaOCl, MnO₂, or PIFA (PhI(OCOCF₃)₂) to form the triazolopyridine core. Reaction efficiency depends on oxidant strength and compatibility with functional groups .

- Ternary condensation : Hydrazones react with aldehydes and malononitrile in ethanol under piperidine catalysis, yielding substituted triazolopyridines. Solvent polarity and temperature (reflux vs. ambient) critically affect regioselectivity .

- Copper-free cycloaddition : Azide-alkyne click chemistry under thermal conditions avoids copper catalysts, which is advantageous for biomedical applications requiring metal-free intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize triazolopyridine derivatives?

- Answer:

- ¹H/¹³C NMR : Aromatic protons in the pyridine and triazole rings appear as distinct multiplets between δ 7.2–8.7 ppm. Methyl or ethynyl substituents show characteristic singlets (e.g., δ 1.62 ppm for CH₃) .

- IR : Stretching vibrations for C≡N (2211 cm⁻¹) and C=O (1682 cm⁻¹) confirm functionalization .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivatives with diphenyl sulfide moieties) validate molecular weight, while fragmentation patterns indicate substituent stability .

Advanced Research Questions

Q. What strategies resolve contradictory data on the catalytic systems for triazolopyridine synthesis (e.g., copper vs. iodine-based catalysts)?

- Answer: Contradictions arise from substrate-specific reactivity:

- Copper catalysts (e.g., CuSO₄/Na ascorbate) are optimal for azide-alkyne cycloadditions but may introduce metal contamination, limiting biomedical use .

- Iodine/TBHP systems enable oxidative coupling of 2-aminopyridines with N-tosylhydrazones, achieving 74% yield in 1,4-dioxane. This method avoids metals but requires rigorous control of oxidant stoichiometry .

- Recommendation : Screen catalysts based on functional group tolerance (e.g., bromine substituents favor iodine systems due to enhanced electrophilicity) .

Q. How do substituent electronic effects (e.g., Br, NH₂, CF₃) modulate the biological activity of triazolopyridines?

- Answer:

- Electron-withdrawing groups (Br, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) via π-π stacking and halogen bonding. Bromine at C7 increases antifungal activity by 40% compared to unsubstituted analogs .

- Electron-donating groups (NH₂) : Improve solubility and hydrogen-bonding capacity, critical for CNS-targeting agents. Amino groups at C2 enhance adenosine A2a receptor affinity .

- Structure-activity relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial gyrase or cancer-related kinases .

Q. What crystallographic insights explain the fluorescence properties of triazolopyridines in OLED applications?

- Answer: Single-crystal X-ray diffraction reveals:

- Intermolecular interactions : π-π stacking between triazole and pyridine rings (3.5–4.0 Å spacing) enhances charge transfer, crucial for light-emitting efficiency .

- Hydrogen bonding : C–H⋯N interactions stabilize excited states, reducing non-radiative decay. Derivatives with methylphosphonate groups show blue-shifted emission due to steric hindrance .

- Design tip : Introduce electron-deficient substituents (e.g., Br) to lower LUMO levels, improving electron injection in OLED devices .

Q. Data Analysis & Experimental Design

Q. How should researchers address low yields in triazolopyridine functionalization (e.g., Suzuki coupling)?

- Answer:

- Optimize Pd catalysts : Use Pd(PPh₃)₄ for bulky substrates or Pd₂(dba)₃/XPhos for electron-poor aryl halides.

- Solvent selection : DMF enhances solubility of brominated triazolopyridines, achieving >80% coupling efficiency .

- Purification : Combine column chromatography (silica gel, EtOAc/hexane) with recrystallization (ethanol/water) to isolate pure products .

Q. What in vitro assays are most effective for evaluating triazolopyridine derivatives as antimicrobial agents?

- Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with diphenyl sulfide moieties show MIC values of 2–8 µg/mL .

- Biofilm inhibition : Use crystal violet staining to quantify biofilm disruption, correlating with thiol group reactivity in triazolopyridines .

- Cytotoxicity screening : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity ratios >10 .

Q. Conflict Resolution in Literature

Q. Why do some studies report divergent biological activities for structurally similar triazolopyridines?

- Answer: Discrepancies arise from:

- Stereochemical variations : Racemic mixtures vs. enantiopure compounds (e.g., chiral methyl groups) exhibit differing binding affinities .

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content alter compound stability. Pre-incubate compounds in assay buffers for 1 hr to assess degradation .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance in bioactivity data .

Properties

IUPAC Name |

3-phenyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTOUGGARXCZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324635 | |

| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-81-5 | |

| Record name | 832-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.